![molecular formula C20H19N3O3S B6578519 N-[(furan-2-yl)methyl]-2-[1-(2-methoxyethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxamide CAS No. 1172725-13-1](/img/structure/B6578519.png)
N-[(furan-2-yl)methyl]-2-[1-(2-methoxyethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and an indole ring. These rings are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the furan, thiazole, and indole rings. The electron-donating methoxy group could potentially increase the electron density of the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich furan and indole rings, which could undergo electrophilic aromatic substitution. The thiazole ring, being a heterocycle containing a nitrogen and a sulfur atom, might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-10-8-23-17-7-3-2-5-14(17)11-18(23)20-22-16(13-27-20)19(24)21-12-15-6-4-9-26-15/h2-7,9,11,13H,8,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJAIWCMQLEAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide |
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